5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
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Overview
Description
5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with amino, methyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles such as sodium azide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of metabolic enzymes or interference with signal transduction pathways .
Comparison with Similar Compounds
5-Amino-4-imidazolecarboxamide: Shares the imidazole core but differs in the substitution pattern.
1,2-Dimethylimidazole: Lacks the amino and carboxamide groups.
4-Amino-1H-imidazole-5-carboxamide: Similar structure but different substitution positions.
Uniqueness: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
5-amino-1,2-dimethylimidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZZWLKDLHIYQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343888 |
Source
|
Record name | 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78750-93-3 |
Source
|
Record name | 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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